molecular formula C15H20ClNO3 B075784 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 1454-53-1

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No. B075784
Key on ui cas rn: 1454-53-1
M. Wt: 297.78 g/mol
InChI Key: YPFMNHZRNXPYBG-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

In a 5 L 3-necked flask equipped with a mechanical stirrer and a dropping funnel was placed ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, (199.3 g, 0.67 mol) in dichloromethane (1.5 L). To this suspension was added saturated sodium bicarbonate (1.5 L) over one hour. After the solid dissolved, the organic layer was separated, washed with brine (250 mL), filtered through 1 PS filter paper and concentrated under reduced pressure to give 160.5 g (92%) of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate as an oil. NMR 60 MHz, (CDCl3), δ 7.3 (s, 5H), 4.2 (q, 2H), 3.6 (s, 2H), 2.3-3.6 (m, 6H), 1.3 (t, 3H).
Quantity
199.3 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH2:2]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
199.3 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 L 3-necked flask equipped with a mechanical stirrer and a dropping funnel
DISSOLUTION
Type
DISSOLUTION
Details
After the solid dissolved
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine (250 mL)
FILTRATION
Type
FILTRATION
Details
filtered through 1 PS
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 160.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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